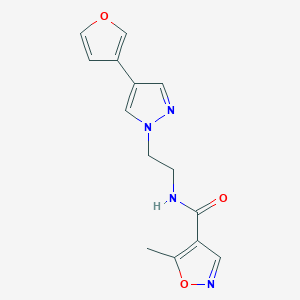
(R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride (FMPA-HCl) is a chemical compound that is widely used in scientific research applications. It is a fluorinated analog of the neurotransmitter dopamine and is commonly used as a ligand in binding assays and as a probe for dopamine receptors. FMPA-HCl has also been used to study the structure and function of dopamine-related receptors, as well as to investigate the neurobiological effects of drugs that target these receptors.
科学的研究の応用
Urinary and Cerebrospinal Fluid Metabolites in Depression and Parkinsonism
Research has explored various metabolites, such as 3-Methoxy-4-hydroxyphenylglycol (MHPG), in the context of depression and Parkinson's disease, indicating the significance of these metabolites in diagnosing and understanding the biochemical basis of neurological and psychiatric conditions (Beckmann & Goodwin, 1980); (Burns et al., 1985).
Quantitative Imaging of 5-HT(1A) Receptor Binding
The use of specific compounds for receptor imaging in healthy volunteers illustrates the potential application of similar chemical structures in the development of diagnostic tools for neuroreceptor mapping, offering insights into the psychiatric and neurological disorders (Passchier et al., 2000).
Exposure to Environmental Contaminants
Studies on the absorption, metabolism, and excretion of various neuromodulators and the evaluation of exposure levels to persistent organic pollutants highlight the importance of chemical analysis in environmental health research, potentially implicating the use of (R)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride in similar contexts (Mannens et al., 2007); (Trejo-Acevedo et al., 2012).
Biogenic Amine Metabolism in Tourette Syndrome
Research into biogenic amine metabolism in various disorders such as Tourette Syndrome sheds light on the potential for chemical compounds to be used in understanding the metabolic pathways and therapeutic targets for neuropsychiatric conditions (Bornstein & Baker, 1992); (Butler et al., 1979).
特性
IUPAC Name |
(1R)-1-(2-fluoro-5-methoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)8-5-7(12-2)3-4-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSJECMMTDGRMS-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)OC)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2752375.png)

![7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2752378.png)
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate](/img/structure/B2752379.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2752380.png)
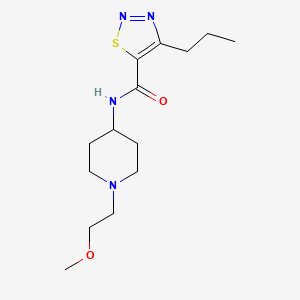
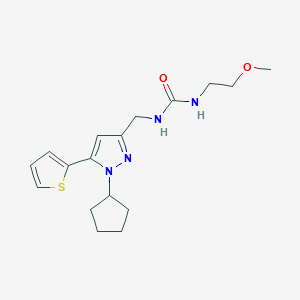
![6-bromo-8-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2752384.png)
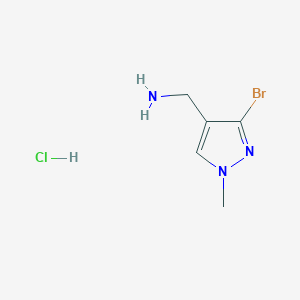
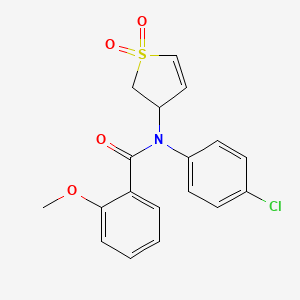
![1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea](/img/structure/B2752387.png)

